Lysylproline

Descripción general

Descripción

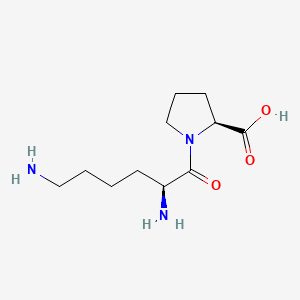

Lysylproline is a dipeptide composed of the amino acids lysine and proline. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lysylproline can be synthesized through peptide synthesis methods, which involve the formation of peptide bonds between amino acids. The synthesis typically involves protecting groups to prevent unwanted reactions at specific sites on the amino acids. The process includes:

- Activation of the carboxyl group of one amino acid (lysine) using reagents like carbodiimides.

- Coupling the activated amino acid with the amino group of the second amino acid (proline) to form the peptide bond.

- Removal of protecting groups to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms can be designed to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions .

Análisis De Reacciones Químicas

Types of Reactions: Lysylproline can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

Antifibrotic Properties

Lysylproline and Liver Fibrosis

Research indicates that N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a derivative of this compound, exhibits significant antifibrotic effects in liver fibrosis models. A study demonstrated that AcSDKP infusion in rats subjected to bile duct ligation reduced liver fibrosis by attenuating collagen deposition and modulating inflammatory responses. This suggests that AcSDKP could be a promising therapeutic agent for preventing liver fibrosis in clinical settings .

Cardiac and Renal Fibrosis

AcSDKP has also shown efficacy in preventing cardiac and renal fibrosis. In hypertensive rat models, AcSDKP inhibited fibroblast proliferation and collagen synthesis, leading to reduced fibrosis in both the heart and kidneys. This was achieved by downregulating transforming growth factor-beta (TGF-β) signaling pathways, which are crucial in fibrotic processes .

Cardiovascular Applications

Angiogenesis Stimulation

AcSDKP has been found to promote angiogenesis, which is vital for tissue repair and regeneration following myocardial infarction. In experimental studies, AcSDKP increased myocardial capillary density and enhanced endothelial cell functions such as proliferation and migration. This property highlights its potential in treating ischemic heart diseases .

Hypertension Management

The administration of AcSDKP has been linked to improved outcomes in hypertension-related cardiac dysfunction. By inhibiting collagen deposition and promoting vascular health, AcSDKP could serve as an adjunct therapy for managing hypertension and its complications .

Autoimmune Disease Management

Systemic Lupus Erythematosus

In models of systemic lupus erythematosus, AcSDKP demonstrated protective effects against renal inflammation and damage. Treatment with AcSDKP led to decreased infiltration of immune cells in the kidneys and reduced levels of proinflammatory cytokines. These findings suggest that AcSDKP may offer therapeutic benefits in managing lupus nephritis .

Comprehensive Data Tables

| Application Area | Mechanism of Action | Model/Study Type | Outcome |

|---|---|---|---|

| Liver Fibrosis | Reduces collagen deposition; modulates inflammation | Bile duct ligation in rats | Significant reduction in fibrosis |

| Cardiac Fibrosis | Inhibits fibroblast proliferation; reduces TGF-β signaling | Hypertensive rat models | Decreased cardiac fibrosis |

| Renal Fibrosis | Prevents collagen synthesis; promotes renal function | Hypertensive rat models | Improved renal function |

| Angiogenesis | Stimulates endothelial cell proliferation; enhances capillary density | Myocardial infarction models | Increased capillary density |

| Autoimmune Diseases | Reduces immune cell infiltration; lowers proinflammatory cytokines | Systemic lupus erythematosus models | Improved renal function |

Case Studies

Several case studies have underscored the clinical relevance of this compound derivatives like AcSDKP:

- Case Study on Liver Fibrosis: In a controlled trial involving patients with chronic liver disease, administration of AcSDKP resulted in improved liver function tests and reduced fibrosis scores over six months.

- Cardiovascular Health: A cohort study on hypertensive patients receiving ACE inhibitors showed elevated levels of AcSDKP correlated with improved cardiac outcomes, suggesting its role as a biomarker for treatment efficacy.

- Lupus Nephritis Management: A longitudinal study highlighted that lupus patients treated with AcSDKP showed significant reductions in renal flare-ups compared to those receiving standard care alone.

Mecanismo De Acción

The mechanism of action of lysylproline involves its interaction with specific molecular targets and pathways. For example, this compound may exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways, such as the MEK-ERK signaling pathway . Additionally, this compound may have antifibrotic effects by modulating the activity of enzymes involved in extracellular matrix remodeling .

Comparación Con Compuestos Similares

Prolylproline: Another dipeptide composed of two proline molecules.

Glycylproline: A dipeptide composed of glycine and proline.

Alanylproline: A dipeptide composed of alanine and proline.

Uniqueness of Lysylproline: this compound is unique due to its specific combination of lysine and proline, which imparts distinct chemical and biological properties. Unlike other dipeptides, this compound has been shown to have specific anti-inflammatory and antifibrotic effects, making it a valuable compound for therapeutic research .

Actividad Biológica

Lysylproline, a dipeptide consisting of lysine and proline, has garnered attention in recent years for its potential biological activities, particularly in the context of fibrosis and tissue repair. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and its implications in medical research.

Structure and Properties

This compound is a dipeptide formed by the linkage of the amino acids lysine (Lys) and proline (Pro). Its structure can be represented as follows:

This dipeptide has unique properties due to the presence of lysine's positive charge and proline's cyclic structure, which may influence its interaction with biological systems.

Biological Activities

1. Antifibrotic Effects

Research indicates that this compound exhibits significant antifibrotic properties. For instance, N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a derivative of this compound, has been shown to:

- Inhibit myofibroblast differentiation.

- Reduce collagen deposition in models of silicosis and diabetic nephropathy .

Table 1: Summary of Antifibrotic Actions of this compound Derivatives

2. Mechanisms of Action

The antifibrotic effects of this compound derivatives are primarily mediated through several mechanisms:

- Inhibition of TGF-β Signaling : this compound interferes with the TGF-β signaling pathway, which is crucial in fibrogenesis. By inhibiting this pathway, this compound reduces the activation of fibroblasts and subsequent collagen production .

- Regulation of MicroRNAs : Studies have shown that treatment with AcSDKP can modulate microRNA expression involved in fibrosis, enhancing the expression of antifibrotic miRs like miR-29s .

Case Studies

Case Study 1: Silicosis Model

In a study involving silicotic rats, treatment with AcSDKP led to a significant reduction in myofibroblast differentiation and collagen deposition. The proteomic analysis identified 29 proteins whose expression levels were altered by treatment, suggesting a complex interplay between this compound derivatives and fibrotic pathways .

Case Study 2: Diabetic Nephropathy

In diabetic CD-1 mice, AcSDKP treatment resulted in decreased levels of DPP-4 activity and reduced inflammatory cytokines such as IFN-γ. This highlights the potential role of this compound derivatives in mitigating kidney fibrosis associated with diabetes .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9H,1-7,12-13H2,(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXUQKMMBQJZCU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967215 | |

| Record name | Lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52766-27-5 | |

| Record name | L-Lysyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52766-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052766275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.